Harderoporphyrinogen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

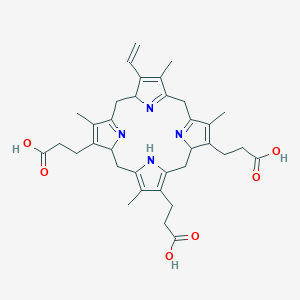

Harderoporphyrinogen belongs to the class of organic compounds known as porphyrins. Porphyrins are compounds containing a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups to form a macrocyclic structure. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule.

Wissenschaftliche Forschungsanwendungen

Introduction to Harderoporphyrinogen

This compound is a significant porphyrin compound that plays a crucial role in the biosynthesis of heme and is particularly relevant in the context of certain genetic disorders, specifically harderoporphyria. This article explores the diverse applications of this compound, focusing on its implications in medical research, particularly in understanding and treating porphyrias, and its potential in photomedicine.

Understanding Porphyrias

This compound is primarily studied in relation to porphyrias, a group of disorders caused by deficiencies in enzymes involved in heme production. In particular, harderoporphyria is characterized by the accumulation of this compound due to mutations in the coproporphyrinogen oxidase (CPOX) gene. This accumulation can lead to various clinical manifestations, including:

- Neonatal Hyperbilirubinemia : High levels of bilirubin in newborns due to liver dysfunction.

- Hemolytic Anemia : Destruction of red blood cells leading to anemia.

- Skin Lesions : Photosensitivity resulting from UV exposure.

A notable case study involved a Turkish infant who exhibited severe symptoms linked to homozygosity for a CPOX missense mutation, resulting in significant urinary porphyrin levels and ultimately leading to death from neurologic complications .

Photodynamic Therapy

This compound and related porphyrins have emerged as pivotal components in photodynamic therapy (PDT). PDT utilizes photosensitizers that generate reactive oxygen species upon light activation, leading to localized destruction of cancer cells. Recent advances have demonstrated that:

- Porphyrins can be engineered into nanoparticles for targeted drug delivery systems.

- Metalloporphyrins , including those derived from this compound, show promise as effective photosensitizers due to their high singlet oxygen yields .

Tumor Microenvironment Studies

Research has indicated that porphyrins accumulate within the tumor microenvironment (TME), particularly in cancer-associated fibroblasts (CAFs). This accumulation may serve as a biomarker for aggressive cancers and could be targeted for therapeutic interventions . The dynamics of porphyrin production within the TME suggest potential pathways for developing novel cancer treatments.

Table 1: Clinical Findings Related to this compound Accumulation

| Study | Patient Demographics | Mutation | Clinical Manifestations | Urinary Porphyrins |

|---|---|---|---|---|

| Nordmann et al., 1983 | Turkish male infant | p.H327R | Neonatal jaundice, hemolytic anemia | Uroporphins I: 9250 μM; III: 2910 μM |

| Lamoril et al., 2001 | Family study | p.K404E (homozygous) | Skin lesions upon UV exposure | Coproporphins I: 895 μM; III: 19400 μM |

| Schmitt et al., 2005 | Multiple affected children | p.K404E + splicing defect | Severe neurological symptoms | Not specified |

Advances in Photomedicine

The versatility of this compound derivatives extends into photomedicine, where they are being researched for applications such as:

Eigenschaften

CAS-Nummer |

42607-18-1 |

|---|---|

Molekularformel |

C35H42N4O6 |

Molekulargewicht |

614.7 g/mol |

IUPAC-Name |

3-[13,17-bis(2-carboxyethyl)-7-ethenyl-3,8,12,18-tetramethyl-1,5,6,10,14,15,20,24-octahydroporphyrin-2-yl]propanoic acid |

InChI |

InChI=1S/C35H42N4O6/c1-6-21-17(2)25-13-26-18(3)23(8-11-34(42)43)31(37-26)16-32-24(9-12-35(44)45)20(5)28(39-32)15-30-22(7-10-33(40)41)19(4)27(38-30)14-29(21)36-25/h6,29-31,39H,1,7-16H2,2-5H3,(H,40,41)(H,42,43)(H,44,45) |

InChI-Schlüssel |

QTGZHJUSEYHULR-UHFFFAOYSA-N |

SMILES |

CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O |

Kanonische SMILES |

CC1=C2CC3C(=C(C(=N3)CC4C(=C(C(=N4)CC5=NC(CC(=C1CCC(=O)O)N2)C(=C5C)CCC(=O)O)C)C=C)C)CCC(=O)O |

Key on ui other cas no. |

42607-18-1 |

Physikalische Beschreibung |

Solid |

Synonyme |

harderoporphyrinogen |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.